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molecular formula C12H15N5 B7580474 4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine

4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B7580474
M. Wt: 229.28 g/mol
InChI Key: QWJZXKFZDJAOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346809B2

Procedure details

(intermediate 2) (0.05 mmol) was dissolved in dry DMF (0.3 mL). Triethylamine (0.18 mmol) and HATU (0.09 mmol) was added followed by 2-pyridincarboxylic acid (0.07 mmol). The reaction mixture was left at rt for 16 hours. The pure compounds were obtained by standard preparative HPLC purification of the reaction mixture.
Name
intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
0.18 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0.09 mmol
Type
reactant
Reaction Step Two
Quantity
0.07 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)(C(=O)[N:6]1[CH:11]2[CH2:12][CH2:13][CH:7]1[CH2:8][N:9]([C:14]1[C:15]3[CH:22]=[CH:21][NH:20][C:16]=3[N:17]=[CH:18][N:19]=1)[CH2:10]2)C#N.C(N(CC)CC)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.N1C=CC=CC=1C(O)=O>CN(C=O)C>[CH2:12]1[C:11]2([CH2:10][N:9]([C:14]3[C:15]4[CH:22]=[CH:21][NH:20][C:16]=4[N:17]=[CH:18][N:19]=3)[CH2:8][CH2:7][NH:6]2)[CH2:13]1 |f:2.3|

Inputs

Step One
Name
intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)(C(N1C2CN(CC1CC2)C=2C1=C(N=CN2)NC=C1)=O)C
Name
Quantity
0.3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.18 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.09 mmol
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Step Three
Name
Quantity
0.07 mmol
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pure compounds were obtained by standard preparative HPLC purification of the reaction mixture

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C1CC12NCCN(C2)C=2C1=C(N=CN2)NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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